![molecular formula C11H16O2S B13456022 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2913176-65-3](/img/structure/B13456022.png)
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a unique compound that features a bicyclo[1.1.1]pentane core with a thian-4-yl substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drug candidates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, to construct the bicyclo[1.1.1]pentane core efficiently . The scalability of these methods allows for the production of significant quantities of the compound for further research and development.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific transformation being performed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and specificity to biological targets. The thian-4-yl group may further modulate the compound’s reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a pyrazin-2-yl group instead of a thian-4-yl group and has been studied for its potential in medicinal chemistry.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound lacks the thian-4-yl substituent but serves as a versatile building block for various chemical transformations.
Uniqueness
3-(Thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the thian-4-yl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing innovative applications in various fields .
Propiedades
Número CAS |
2913176-65-3 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
3-(thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13) |
Clave InChI |
AZXWAYKZLVAKKC-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C23CC(C2)(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



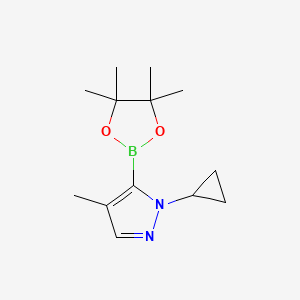


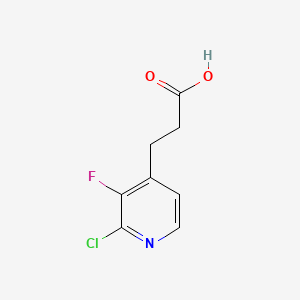
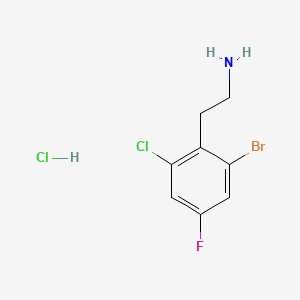

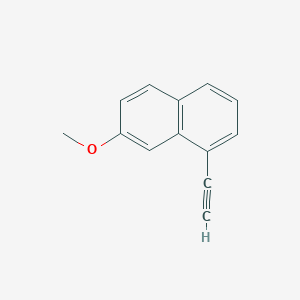
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
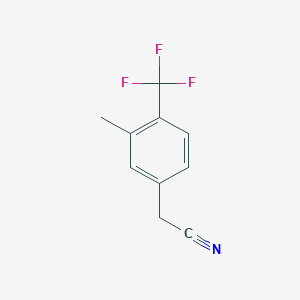
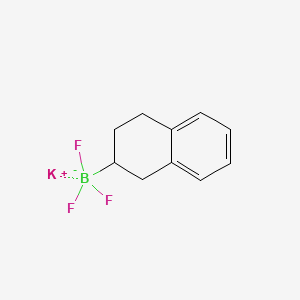

![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
